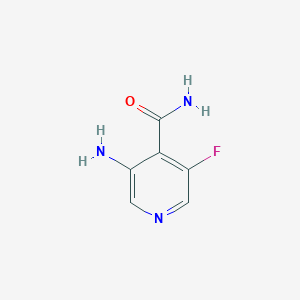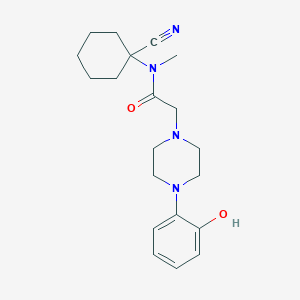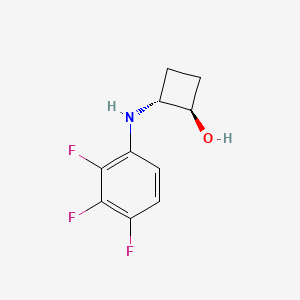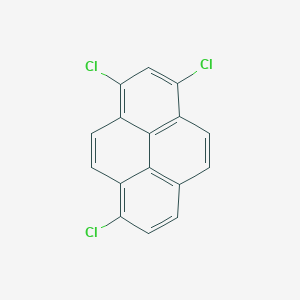
3-Amino-5-fluoroisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-fluoroisonicotinamide is a chemical compound with the molecular formula C6H6FN3O It is a derivative of isonicotinamide, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by an amino group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoroisonicotinamide typically involves the introduction of the amino and fluorine groups onto the isonicotinamide scaffold. One common method involves the nucleophilic substitution reaction of 3,5-difluoroisonicotinamide with ammonia, which replaces one of the fluorine atoms with an amino group. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form 3-amino-5-fluoroisonicotinylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) in polar solvents.
Major Products
Oxidation: 3-Nitro-5-fluoroisonicotinamide.
Reduction: 3-Amino-5-fluoroisonicotinylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-fluoroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisonicotinamide: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroisonicotinamide:
3-Amino-5-chloroisonicotinamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
3-Amino-5-fluoroisonicotinamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, while the amino group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes this compound a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6FN3O |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-amino-5-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,8H2,(H2,9,11) |
InChI Key |
ZJQPEWABMPOXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13356018.png)

![4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13356034.png)


![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13356042.png)
![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B13356054.png)

![3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356059.png)

![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)
